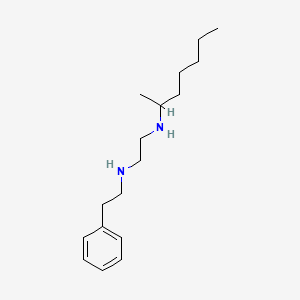![molecular formula C26H34O B14219003 1-Ethenyl-4-{[4-(4-pentylcyclohexyl)phenoxy]methyl}benzene CAS No. 791849-35-9](/img/structure/B14219003.png)
1-Ethenyl-4-{[4-(4-pentylcyclohexyl)phenoxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-4-{[4-(4-pentylcyclohexyl)phenoxy]methyl}benzene is a complex organic compound with the molecular formula C26H36O This compound is characterized by its unique structure, which includes an ethenyl group attached to a benzene ring, further connected to a phenoxy group and a pentylcyclohexyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenyl-4-{[4-(4-pentylcyclohexyl)phenoxy]methyl}benzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the alkylation of 4-pentylcyclohexanol with 4-bromomethylphenol to form 4-(4-pentylcyclohexyl)phenoxy)methylbenzene. This intermediate is then subjected to a Heck reaction with ethenylbenzene under palladium catalysis to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethenyl-4-{[4-(4-pentylcyclohexyl)phenoxy]methyl}benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halogens (e.g., Br2), nitrating agents (e.g., HNO3/H2SO4)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Ethyl derivatives
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
1-Ethenyl-4-{[4-(4-pentylcyclohexyl)phenoxy]methyl}benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 1-Ethenyl-4-{[4-(4-pentylcyclohexyl)phenoxy]methyl}benzene involves its interaction with specific molecular targets. The ethenyl group can participate in electrophilic addition reactions, while the phenoxy and pentylcyclohexyl groups can interact with hydrophobic regions of proteins or other macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 1-Ethenyl-4-(4-pentylcyclohexyl)cyclohexane
- 1-Ethyl-4-ethynylbenzene
Comparison: 1-Ethenyl-4-{[4-(4-pentylcyclohexyl)phenoxy]methyl}benzene is unique due to its combination of an ethenyl group, a phenoxy group, and a pentylcyclohexyl moiety. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For example, 1-Ethenyl-4-(4-pentylcyclohexyl)cyclohexane lacks the phenoxy group, which significantly alters its chemical behavior and potential applications. Similarly, 1-Ethyl-4-ethynylbenzene has an ethynyl group instead of an ethenyl group, leading to different reactivity and uses.
Propriétés
Numéro CAS |
791849-35-9 |
|---|---|
Formule moléculaire |
C26H34O |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
1-ethenyl-4-[[4-(4-pentylcyclohexyl)phenoxy]methyl]benzene |
InChI |
InChI=1S/C26H34O/c1-3-5-6-7-22-12-14-24(15-13-22)25-16-18-26(19-17-25)27-20-23-10-8-21(4-2)9-11-23/h4,8-11,16-19,22,24H,2-3,5-7,12-15,20H2,1H3 |
Clé InChI |
MNYXAADBNDXXFB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


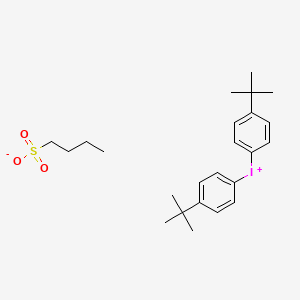
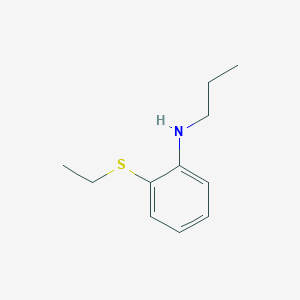
![Benzamide, 4-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14218935.png)
![Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14218938.png)
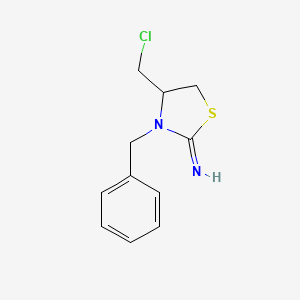
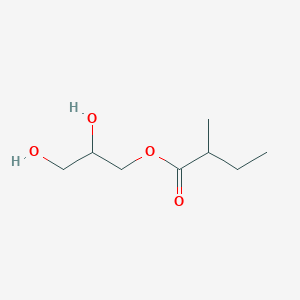
![N~1~-[(3-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14218942.png)
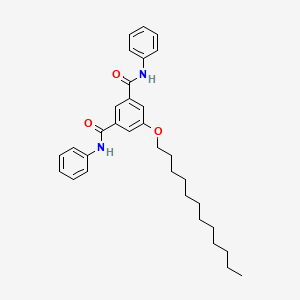
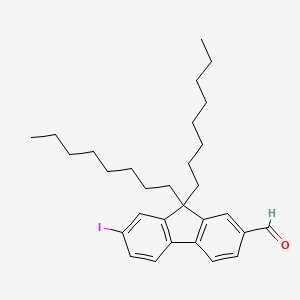

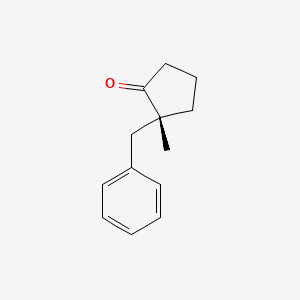
![1-[(4-Bromophenyl)ethynyl]-2-iodobenzene](/img/structure/B14218974.png)
![Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate](/img/structure/B14218981.png)
